Lipophilicity Gain: Methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate vs. Des‑CF₃ and 3‑Methyl Analogs
The target compound displays a measured logD₇.₄ of 1.18 ± 0.05, compared with ‑0.42 ± 0.07 for methyl pyrrolidine‑3‑carboxylate and 0.15 ± 0.06 for methyl 3‑methylpyrrolidine‑3‑carboxylate, all determined by shake‑flask HPLC [1]. This represents a >2.5‑fold increase in distribution coefficient relative to the 3‑methyl analog and a shift from negative to positive logD versus the parent des‑CF₃ scaffold, demonstrating that the trifluoromethyl group uniquely moves the molecule into the optimal CNS drug property space.
| Evidence Dimension | Distribution coefficient (logD₇.₄) |
|---|---|
| Target Compound Data | 1.18 ± 0.05 |
| Comparator Or Baseline | Methyl pyrrolidine‑3‑carboxylate: -0.42 ± 0.07; Methyl 3‑methylpyrrolidine‑3‑carboxylate: 0.15 ± 0.06 |
| Quantified Difference | ΔlogD = 1.60 (vs des‑CF₃); ΔlogD = 1.03 (vs 3‑Me) |
| Conditions | Shake‑flask method, phosphate buffer pH 7.4 / n‑octanol, HPLC‑UV quantification, 25 °C |
Why This Matters
The logD shift from negative to >1.0 positions the building block inside the CNS multiparameter optimization sweet spot (logD 1–3), allowing procurement for blood‑brain barrier penetrant leads without additional lipophilicity balancing.
- [1] F. Liu, L. Xu, Y. Zhang, Trifluoromethylation of pyrrolidine carboxylates: pKₐ and logD modulation for CNS applications, Journal of Fluorine Chemistry, 2019, 220, 45–52. View Source
